Desloratadine Impurity A
Description
Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients
Pharmaceutical impurities are unwanted chemicals that remain in the final API or develop during manufacturing or storage. cymitquimica.comadventchembio.com Their presence can have significant consequences. Certain impurities can pose health risks, including potential toxicity or other adverse reactions. contractpharma.com They can also affect the stability of the API, potentially leading to degradation, a reduced shelf life, and altered pharmacological properties. contractpharma.com This makes the rigorous detection, quantification, and control of impurities a cornerstone of ensuring a drug is both safe and effective for patient use. musechem.compharmacy.biz
Regulatory Frameworks for Impurity Control in Pharmaceutical Products
To ensure patient safety, stringent regulatory frameworks govern the control of impurities in pharmaceuticals. pharmaknowledgeforum.com Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide strict guidelines that outline acceptable levels for impurities. gmpinsiders.compharmaffiliates.com These frameworks are crucial for maintaining high standards of drug quality worldwide.
The International Council for Harmonisation (ICH) has established globally recognized guidelines for impurity control.
ICH Q3A(R2) provides guidance for new drug substances produced by chemical synthesis. europa.eu It establishes a process for qualifying impurities by setting thresholds at which an impurity needs to be reported, identified, and qualified for its potential biological safety. ich.org The guideline applies to impurities that were not present or were present at substantially lower levels in batches used for safety and clinical studies. ich.org
ICH Q3C(R9) focuses on residual solvents, which are organic volatile chemicals used or produced in the manufacture of drug substances or products. europa.eutga.gov.au This guideline recommends acceptable amounts for these solvents to ensure patient safety, classifying them based on their toxicity risk. ich.org Since residual solvents provide no therapeutic benefit, the guideline stresses that they should be removed to the extent possible. tga.gov.auich.org
| ICH Guideline | Focus Area | Key Objective |
| Q3A(R2) | Impurities in New Drug Substances | To provide guidance on the content and qualification of organic and inorganic impurities. europa.eugmp-compliance.org |
| Q3C(R9) | Residual Solvents | To recommend acceptable amounts for residual solvents in pharmaceuticals for patient safety. europa.eugmp-compliance.org |
National and regional pharmacopoeias provide legally binding quality standards for medicines and their ingredients.
European Pharmacopoeia (Ph. Eur.) : The Ph. Eur. contains monographs that establish quality standards, including tests and acceptance criteria for impurities. eupati.eulabmix24.com The general monograph "Substances for pharmaceutical use" (2034) and the general chapter "Control of impurities in substances for pharmaceutical use" (5.10) are key texts that work in tandem with specific monographs to ensure adequate control of impurities. edqm.eugally.ch The Ph. Eur. is moving towards "transparent" monographs that list known impurities, which helps in their qualification.
United States Pharmacopeia (USP) : The USP sets standards for elemental and other impurities in drug products. accustandard.comgmpinsiders.com General Chapter <1086> provides guidance and terminology related to impurities in drug substances and products. uspnf.com The USP provides official Reference Standards for impurities to help manufacturers ensure the quality and safety of their products. usp.orgusp.org
British Pharmacopoeia (BP) : The BP, from the UK's Medicines and Healthcare products Regulatory Agency (MHRA), provides standards for medicines to ensure their quality. labmix24.com It offers British Pharmacopoeia Chemical Reference Substances (BPCRS) for both APIs and impurities to be used in the tests prescribed in the pharmacopoeia, ensuring accuracy and reliability in pharmaceutical analysis. sigmaaldrich.com
International Council for Harmonisation (ICH) Guidelines (e.g., Q3A, Q3C)
Definition and Chemical Nomenclature of Desloratadine (B1670295) Impurity A
Desloratadine Impurity A is a known impurity associated with the API Desloratadine. It is identified and controlled as per pharmacopoeial standards.
Chemically, it is recognized by several names:
Common Name : Desloratadine EP Impurity A glppharmastandards.com
Synonyms : 11-Fluoro Desloratadine, Fluoro Desloratadine clearsynth.comveeprho.comcleanchemlab.com
IUPAC Name : 8-Chloro-11-fluoro-6,11-dihydro-11-(4-piperidinyl)-5H-benzo cymitquimica.comgmp-compliance.orgcyclohepta[1,2-b]pyridine veeprho.com or (11RS)-8-chloro-11-fluoro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo cymitquimica.comgmp-compliance.orgcyclohepta[1,2-b]pyridine (as per the European Pharmacopoeia). synzeal.com
This impurity is a fluoro derivative of Desloratadine. veeprho.com
| Identifier | Information |
| Chemical Name | 11-Fluoro Dihydrodesloratadine; 4-[(11RS)-8-chloro-11-fluoro-6,11-dihydro-5H-benzo cymitquimica.comgmp-compliance.org cyclohepta [1,2-b]pyridin-11-yl]piperidine cleanchemlab.com |
| CAS Number | 298220-99-2 glppharmastandards.comclearsynth.comnih.gov |
| Molecular Formula | C₁₉H₂₀ClFN₂ nih.govpharmaceresearch.com |
| Molecular Weight | 330.8 g/mol pharmaceresearch.com |
Properties
CAS No. |
38092-95-4 |
|---|---|
Molecular Formula |
C19H20N2 |
Molecular Weight |
276.38 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
N-Desmethyl Azatadine; 6,11-Dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
Origin of Product |
United States |
Origin and Formation Mechanisms of Desloratadine Impurity a
Process-Related Formation during Desloratadine (B1670295) Synthesis
Identification of Precursors and By-products
The synthesis of desloratadine often starts from loratadine, which itself can contain various impurities depending on its synthetic route. google.com These impurities can carry through the process and react to form new entities. While the direct precursor to 11-Fluoro Dihydrodesloratadine is not explicitly detailed in the provided information, the presence of halogenated and other reactive species in the synthesis is a key factor. For instance, various impurities related to desloratadine have been identified, such as N-methyl desloratadine and N-formyl desloratadine, which arise from different side reactions. europa.euallmpus.com The formation of N-formyldesloratadine, for example, can occur due to the presence of excipients like lactose (B1674315). google.com
A patent for a method to prepare desloratadine impurities involves reacting N-methyl-4-chloropiperidine with magnesium to form a Grignard reagent, which is then reacted with bromo-impurities. unifiedpatents.com This indicates that halogenated intermediates are actively involved in the synthesis and can be a source of impurities.
Influence of Synthetic Route Parameters
The chosen synthetic pathway and the specific conditions employed have a direct impact on the impurity profile of the final desloratadine product. For example, one patented method for synthesizing desloratadine salts notes that certain processes can lead to substantial decomposition and the formation of several impurities, necessitating purification steps that can result in material loss. google.com
The use of different reagents and solvents can introduce variability. For instance, the use of propylene (B89431) glycol as an excipient has been shown to potentially enhance the formation of the formyl-desloratadine degradation product. europa.eu Similarly, incompatibilities with other excipients like sucrose (B13894) under stress conditions have been observed. europa.eu
Degradation Pathways Leading to Desloratadine Impurity A
Beyond the initial synthesis, desloratadine can degrade over time when exposed to certain environmental factors, leading to the formation of impurities.
Influence of Environmental Factors
Stability studies have shown that desloratadine is susceptible to degradation under specific conditions. Moisture, in particular, has been identified as a significant accelerator of desloratadine degradation. europa.eu
Desloratadine has been found to be significantly unstable under conditions of dry heat. nih.govnih.gov Studies have shown that thermal stress can lead to the formation of degradation products. nih.govresearchgate.net For instance, when heated at 80°C, a notable percentage of desloratadine degradation was observed. amazonaws.com
The following table summarizes the percentage of desloratadine degradation observed under different thermal and oxidative stress conditions from a study.
| Stress Condition | Duration (hours) | Temperature | Degradation (%) |
| Thermal | 1 | 80°C | 2.44 |
| Thermal | 2 | 80°C | 3.41 |
| Oxidative (3% H2O2) | 1 | Room Temperature | 3.18 |
| Oxidative (3% H2O2) | 2 | Room Temperature | 5.21 |
This data is based on a specific study and may not be representative of all conditions. amazonaws.com
Oxidative conditions also play a crucial role in the degradation of desloratadine. nih.govnih.gov Exposure to oxidizing agents like hydrogen peroxide has been shown to cause significant degradation. amazonaws.com The presence of oxygen can lead to the formation of various oxidation products, including potential dechlorination and dehydrogenation impurities. google.com One study noted the formation of N- and S-oxides as a result of the aging process. scirp.org Furthermore, impurities in excipients, such as peroxides, can contribute to the oxidative degradation of the active drug. scirp.org
Hydrolytic Degradation under Varying pH Conditions
The stability of desloratadine is influenced by pH. Studies on its degradation under various stress conditions have shown some susceptibility to hydrolysis, particularly under acidic and alkaline conditions. However, findings across different studies present a nuanced picture.
Forced degradation studies have been conducted to assess the stability of desloratadine. In one such study, slight degradation was noted under both acidic and alkaline stress conditions. researchgate.netijcrr.com Another study also found desloratadine to be unstable under hydrolytic stress. ijpbs.com Specifically, when subjected to 1 N HCl at 60°C for 20 hours, major degradation peaks were observed. nih.gov Similarly, treatment with 1 N NaOH at 60°C for 20 hours also resulted in degradation. nih.gov
Conversely, some research indicates that desloratadine is relatively stable under certain acid and base stress conditions. nih.govresearchgate.net One study reported no notable degradation in acidic or neutral environments. researchgate.netresearchgate.net This suggests that the extent of hydrolytic degradation is highly dependent on the specific conditions employed, such as the strength of the acid or base, temperature, and duration of exposure. For instance, while degradation was minimal in 0.1 N HCl and 0.1 N NaOH at 50°C, it became more pronounced in 1 N solutions at 60°C. nih.gov
The stability of desloratadine in solution is optimal in a pH range of 5 to 6, and buffering agents like sodium citrate/citric acid are often included in liquid formulations to maintain this pH. europa.eu Desloratadine is prone to decomposition and oxidation by acidic excipients. dergipark.org.trsphinxsai.com
Table 1: Summary of Desloratadine Degradation under Forced Hydrolytic Stress
| Stress Condition | Reagent | Temperature | Duration | Observation | Reference |
| Acid Hydrolysis | 1 N HCl | 60°C | 20 hours | Major degradation peaks observed | nih.gov |
| Base Hydrolysis | 1 N NaOH | 60°C | 20 hours | Major degradation peaks observed | nih.gov |
| Acid Hydrolysis | 1N and 3N HCl | 80°C | 8 hours | Degradation observed | ijpbs.com |
| Acidic Stress | - | - | - | Slight degradation observed | researchgate.netijcrr.com |
| Alkaline Stress | - | - | - | Slight degradation observed | researchgate.netijcrr.com |
| Acid/Base Stress | - | - | - | Found to be stable | nih.govresearchgate.net |
Photolytic Degradation Pathways
The photostability of desloratadine has been evaluated under various experimental conditions, with most studies indicating a high degree of stability. When subjected to photolytic stress as per ICH guidelines, several studies have reported that desloratadine is stable, with no significant degradation observed. nih.govresearchgate.net Another investigation also found no notable degradation under photolysis. researchgate.net
Excipient-Induced Degradation and Interaction Mechanisms
Drug-excipient interactions are a significant cause of impurity formation in solid dosage forms. scirp.orgresearchgate.netresearchgate.netscirp.org Desloratadine, containing a secondary amine functional group, is susceptible to interactions with reactive impurities present in common excipients. researchgate.netnih.gov
Reactivity with Specific Excipient Impurities (e.g., Isomers of Acetylformoin from Starch)
A key degradation pathway for desloratadine involves its reaction with impurities found in starch, a widely used excipient. researchgate.netnih.gov Compatibility studies have identified the formation of a novel degradant when desloratadine is formulated with starch. researchgate.netnih.gov This impurity, referred to here as this compound, is formed through the reaction of desloratadine with an isomer of acetylformoin. researchgate.netresearchgate.netnih.gov Acetylformoin is an impurity of polysaccharide origin found in starch. researchgate.netnih.gov
This specific interaction highlights the importance of characterizing not just the main excipient but also its potential impurities, which can be highly reactive. researchgate.netresearchgate.net The identification of this degradant was achieved through a combination of liquid chromatography-tandem mass spectrometry (LC-MSn) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov Besides the acetylformoin adduct, an Amadori degradant resulting from the reaction of desloratadine with maltose, another known starch impurity, has also been observed. researchgate.netnih.gov
Role of Excipient pH and Microenvironment
The chemical environment created by excipients plays a crucial role in the stability of desloratadine. Acidic excipients are known to promote the decomposition and discoloration of desloratadine. dergipark.org.trgoogle.com Excipients such as stearic acid, povidone, and crospovidone, which can create an acidic microenvironment, have been identified as potentially unsuitable. google.com
The pH of the formulation is a critical factor. To enhance stability, formulations can be buffered to maintain an optimal pH. dergipark.org.tr For example, in syrup formulations, a pH between 5 and 6 is considered optimal for desloratadine stability. europa.eu In solid dosage forms, the use of basic salts of magnesium, calcium, or aluminum can help control degradation. dergipark.org.trsphinxsai.com One study systematically evaluated seven different syrup formulations with varying excipients and pH values to identify the most stable composition, underscoring the direct link between the formulation's pH and impurity formation. dergipark.org.trdergipark.org.tr The use of an organic compound that provides an alkaline pH, such as meglumine (B1676163) or diethanolamine, has also been proposed to stabilize desloratadine compositions. google.com
Drug-Excipient Adduct Formation
The formation of adducts, where the drug molecule covalently binds to an excipient or an excipient impurity, is a common degradation mechanism for sensitive drugs like desloratadine. scirp.orgresearchgate.netresearchgate.net The reaction between the secondary amine of desloratadine and reactive carbonyl groups, often present as impurities in excipients, is a primary route for such adduct formation. researchgate.netnih.gov
The most prominent example is the formation of the adduct with an isomer of acetylformoin from starch. researchgate.netresearchgate.netnih.gov Another well-documented interaction is the reaction with reducing sugars like lactose. sphinxsai.comgoogle.com Desloratadine undergoes extensive degradation in the presence of lactose, leading to the formation of N-formyl desloratadine as a major degradation product. dergipark.org.trsphinxsai.com This reaction is a classic example of a Maillard-type reaction between the secondary amine of the drug and the reducing sugar. scirp.org A specific lactose adduct has also been identified. google.com These interactions underscore the sensitivity of desloratadine's chemical moieties and the necessity of carefully selecting excipients to prevent the formation of drug-excipient adducts. researchgate.netresearchgate.net
Table 2: Examples of Desloratadine-Excipient Adducts
| Interacting Excipient/Impurity | Resulting Impurity/Adduct | Type of Reaction | Reference |
| Acetylformoin Isomer (from Starch) | Novel Desloratadine Adduct (Impurity A) | Reaction with carbonyl group | researchgate.netresearchgate.netnih.gov |
| Maltose (from Starch) | Amadori Degradant | Amadori Rearrangement | researchgate.netnih.gov |
| Lactose | N-formyl desloratadine | Maillard Reaction | dergipark.org.trsphinxsai.comgoogle.com |
| Lactose | Desloratadine-Lactose Adduct | Maillard Reaction | google.com |
Proposed Chemical Reaction Mechanisms for this compound Formation
Based on comprehensive analysis using NMR spectroscopy and LC-MSn, a degradation mechanism has been proposed for the formation of the novel degradant (this compound) from the reaction of desloratadine with an isomer of acetylformoin. nih.gov
The proposed mechanism involves the reaction of the secondary amine of the desloratadine molecule with the carbonyl functionality of the acetylformoin isomer. nih.gov This type of reaction is characteristic for amines interacting with carbonyl compounds. The structural elucidation confirmed the formation of a new covalent bond between the desloratadine molecule and the starch impurity. researchgate.netnih.gov This detailed characterization was crucial for understanding the degradation pathway and for developing strategies to mitigate the formation of this impurity in pharmaceutical formulations containing starch. nih.gov
Synthetic Methodologies for Desloratadine Impurity a Reference Standards
Chemical Synthesis Approaches for Analytical Reference Material Preparation
Several chemical synthesis strategies have been developed to produce Desloratadine (B1670295) Impurity A, which is identified as N-formyldesloratadine. smolecule.com This impurity can form during the synthesis of Desloratadine or as a degradation product. google.com
One notable synthetic approach involves the formylation of Desloratadine. This process introduces a formyl group onto the piperidine (B6355638) nitrogen of the Desloratadine molecule. Another method described in the literature involves the reaction of N-methyl-4-chloropiperidine with magnesium to form a Grignard reagent. This reagent is then reacted with a bromo-impurity, followed by quenching and purification to yield the desired desloratadine impurity. unifiedpatents.com
Furthermore, research has shown that Desloratadine can react with lactose (B1674315), a common pharmaceutical excipient, under certain conditions to form impurities. google.com Specifically, heating a mixture of Desloratadine and lactose in dimethylformamide (DMF) can lead to the formation of Impurity A. google.comevitachem.com The reaction conditions, such as temperature and the presence of a weak base like ethylenediamine, can influence the yield of the impurity. google.com
The table below summarizes key synthesis parameters for Desloratadine Impurity A.
| Starting Material | Reagents/Solvents | Key Reaction Conditions | Product |
| Desloratadine, Lactose | Ethylenediamine, Dimethylformamide (DMF) | Heating at 65-100°C | This compound |
| N-methyl-4-chloropiperidine, Bromo-impurity | Magnesium, Solvent, Ammonium chloride or Hydrochloric acid | Grignard reaction at 0-60°C for 2-16 hours | Desloratadine Impurity |
This table summarizes data from available research on the synthesis of this compound. google.comunifiedpatents.com
It is important to note that optimizing the synthesis process and controlling reaction conditions can help minimize the formation of this impurity during the production of Desloratadine.
Purification and Isolation Techniques for Synthetic this compound
Following the synthesis of this compound, purification is a critical step to obtain a reference standard of high purity. evitachem.com Common techniques employed for this purpose include extraction, crystallization, and column chromatography. unifiedpatents.comevitachem.compatsnap.com
In a typical purification process, the crude product is subjected to a series of extractions using various organic solvents. google.comevitachem.com For instance, after a reaction involving Desloratadine and lactose, the reaction mixture can be cooled and diluted with water, followed by extraction with solvents like ethyl acetate (B1210297) and a mixture of ethyl acetate and isopropanol. google.com The choice of solvent and the number of extraction steps are crucial for separating the impurity from unreacted starting materials and other byproducts.
Crystallization is another widely used method for purifying the synthesized impurity. evitachem.compatsnap.com This may involve dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool, which induces crystallization of the purified compound. google.compatsnap.com In some procedures, an anti-solvent is added to promote crystallization. google.com
Column chromatography is a powerful technique for achieving high levels of purity. unifiedpatents.com The crude product is loaded onto a column packed with a stationary phase, and a mobile phase is passed through the column to separate the components based on their differential adsorption.
The table below outlines common purification techniques for this compound.
| Purification Technique | Solvents/Materials | Key Steps |
| Extraction | Ethyl acetate, Isopropanol, Dichloromethane, n-butanol | Sequential extraction of the reaction mixture. |
| Crystallization | Acetone-tetrahydrofuran mixture, Ethyl acetate | Dissolving the crude product in a hot solvent mixture and allowing it to cool for crystallization. |
| Column Chromatography | Not specified in detail in the search results. | Separation based on differential adsorption. |
This table is based on information from various sources describing the purification of Desloratadine and its impurities. google.comunifiedpatents.comevitachem.compatsnap.com
Characterization of Synthesized Reference Standards for Purity and Identity
The identity and purity of the synthesized this compound reference standard must be rigorously confirmed. evitachem.combch.ro This is typically achieved using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for assessing the purity of the reference standard. evitachem.combch.ronih.gov These techniques can effectively separate Desloratadine from its impurities, allowing for accurate quantification of the impurity's purity. nih.govgoogle.com A validated stability-indicating UPLC method has been developed to determine the purity of Desloratadine in the presence of its impurities and degradation products. nih.gov
Spectroscopic methods are employed to confirm the chemical structure of the synthesized impurity. These include:
Mass Spectrometry (MS) : Provides information about the molecular weight of the compound. daicelpharmastandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) : Elucidates the detailed molecular structure. daicelpharmastandards.com
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule. bch.rodaicelpharmastandards.com
The table below details the analytical techniques used for the characterization of this compound.
| Analytical Technique | Purpose | Key Findings |
| HPLC/UPLC | Purity assessment and quantification. bch.ronih.gov | Provides separation of Desloratadine and its impurities, allowing for purity determination. nih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight. daicelpharmastandards.com | Confirms the mass of the impurity molecule. |
| NMR Spectroscopy | Structural elucidation. daicelpharmastandards.com | Provides detailed information on the arrangement of atoms in the molecule. |
| IR Spectroscopy | Functional group identification. bch.rodaicelpharmastandards.com | Confirms the presence of specific chemical bonds and functional groups. |
This table summarizes the common analytical methods used for the characterization of pharmaceutical reference standards, as described in the provided search results. bch.ronih.govdaicelpharmastandards.com
Certified Reference Materials (CRMs) for this compound are available from various suppliers and are produced and certified in accordance with ISO standards, ensuring their suitability for quality control applications. These standards are often traceable to primary pharmacopeial standards.
Advanced Analytical Methodologies for Desloratadine Impurity a
Chromatographic Techniques for Separation and Quantification
Chromatography is the principal analytical approach for resolving Desloratadine (B1670295) from its related substances. The goal is to develop methods that can separate and accurately quantify Impurity A, often in the presence of other impurities and the main API peak.
HPLC is a widely employed technique for the analysis of related substances in Desloratadine. bch.ro Method development focuses on optimizing various parameters to achieve sufficient resolution between Impurity A, Desloratadine, and other potential impurities. bch.ro
Both isocratic and gradient elution methods have been developed for the analysis of Desloratadine and its impurities.
Isocratic Elution : In an isocratic method, the composition of the mobile phase remains constant throughout the analytical run. sciensage.info While simpler and sometimes more robust, isocratic methods may not always provide sufficient resolution for complex mixtures of impurities. An isocratic HPLC method was shown to separate Desloratadine from several potential synthesis and degradation impurities, but it demonstrated minimal resolution between certain peak pairs. europa.eu
Gradient Elution : Gradient elution involves changing the mobile phase composition during the separation process, which can enhance resolution for components with a wide range of polarities. sciensage.info A gradient HPLC method was proven to be more effective, successfully separating all potential impurities from each other and from the main Desloratadine peak. europa.eu A study focused on the impurity profile of Desloratadine specifically chose a gradient elution to achieve a relative retention of 0.8 for Impurity A with respect to the Desloratadine peak. bch.ro This highlights the superiority of gradient elution for resolving closely related substances like Impurity A. bch.roeuropa.eu
The choice of stationary phase is critical for achieving the desired selectivity. For the reversed-phase separation of Desloratadine and its impurities, octadecylsilane (B103800) (C18 or ODS) columns are the most commonly used. cpu.edu.cnopenrepository.comscispace.comnih.govrjptonline.org
Different C18 columns from various manufacturers have been successfully employed, including Thermo Scientific BDS Hypersil C18, Unisphere C18, Inertsil ODS-3V, and Phenomenex C18. openrepository.comscispace.comrjptonline.org The selection process often involves testing several columns to find the one that offers the best peak shape and resolution. scispace.com For instance, in the development of a method for a related compound, a Unisphere C18 column was found to offer advantages over other C18 columns like Inertsil and Hypersil BDS. scispace.com
The mobile phase composition, including the organic modifier, buffer, and pH, plays a pivotal role in the separation of Desloratadine and Impurity A.
Organic Modifiers : Mixtures of aqueous buffers with organic solvents like methanol (B129727) and acetonitrile (B52724) are common. cpu.edu.cnopenrepository.com For example, one method uses a mobile phase of methanol and 0.025 M potassium dihydrogen phosphate (B84403). openrepository.com Another employs a mixture of methanol, water, and glacial acetic acid with an ion-pairing agent. nih.gov
pH Control : The pH of the aqueous portion of the mobile phase is a crucial parameter, as Desloratadine and its impurities are weak bases with pKa values that make them susceptible to changes in ionization state. openrepository.com Optimizing the mobile phase pH is often necessary to achieve adequate separation. In one method development study, adjusting the pH of a potassium dihydrogen phosphate buffer to 3.5 with ortho-phosphoric acid was key for optimal separation. openrepository.com Another study noted that pH plays a critical role in the separation of impurities, with a pH of 4.4 providing the best results for resolving Desloratadine from an impurity. scispace.com
| Method Type | Stationary Phase | Mobile Phase Composition | Flow Rate | Detection Wavelength | Source |
|---|---|---|---|---|---|
| Gradient | ODS (250 mm × 4.6 mm, 4 µm) | Ethanol (B145695) and 0.003 mol/L sodium dodecyl sulfate (B86663) aqueous solution with trifluoroacetic acid | 1.5 mL/min | 280 nm | cpu.edu.cn |
| Isocratic | Thermo Scientific BDS Hypersil C18 (250 x 4.60 mm, 5µm) | Methanol and 0.025M KH2PO4 (85:15, v/v), pH 3.50 | 1.0 mL/min | 248 nm | openrepository.com |
| Gradient | Not specified | Modified with sodium decansulfonate as an ion pair agent | Not specified | 280 nm | bch.ro |
| Isocratic | Diamonsil BDS C18 | Methanol, 0.03 mol/l heptanesulphonic acid sodium, and glacial acetic acid (70:30:4, v/v) | 1.0 mL/min | 247 nm | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm), allowing for faster analysis times and improved resolution compared to traditional HPLC. nih.gov Several stability-indicating UPLC methods have been developed for the determination of Desloratadine and its impurities. nih.govscience.govnih.gov
A novel gradient reverse-phase UPLC method was developed to determine the purity of Desloratadine in the presence of five of its impurities and degradation products. science.govnih.gov The method, which used a Waters Acquity BEH C18 column, had a total run time of only 8 minutes, within which all five impurities were well separated from Desloratadine. science.govnih.gov Another UPLC method successfully separated Desloratadine from degradation products using an Acquity BEH C8 column and a gradient mixture of a phosphate buffer (pH 3.0) and an organic solvent mixture. nih.gov These studies demonstrate that UPLC is a powerful tool for the rapid and efficient quality control of Desloratadine, ensuring accurate quantification of impurities like Impurity A. nih.govscience.gov
| Stationary Phase | Mobile Phase Composition | Flow Rate | Detection Wavelength | Run Time | Source |
|---|---|---|---|---|---|
| Waters Acquity BEH C18 | Gradient mixture of solvents A and B | Not Specified | 280 nm | 8 min | science.govnih.gov |
| Acquity BEH C8 (100 mm × 2.1 mm, 1.7 μm) | Gradient: A (0.05 M KH2PO4 and 0.07 M triethylamine, pH 3.0) and B (acetonitrile, methanol, water at 50:25:25 v/v/v) | 0.4 mL/min | 272 nm | 7 min | nih.gov |
Developing a robust analytical method capable of resolving Desloratadine Impurity A requires a systematic optimization strategy. The primary goal is to achieve adequate resolution (typically >1.5) between the impurity peak, the main API peak, and any other adjacent peaks.
A key strategy involves the careful selection and adjustment of mobile phase parameters. The European Medicines Agency noted that a gradient method (AM543) was superior to an isocratic one (AM535) because it could separate all potential impurities. europa.eu In another study, a gradient elution was specifically chosen to ensure the proper relative retention time for Impurity A (RRT 0.8) and Impurity B. bch.ro
Optimization often involves a multi-step process. For example, in the development of a UPLC method, an initial isocratic system with a C18 column resulted in a late-eluting Desloratadine peak that co-eluted with a degradation product. nih.gov To resolve this, the strategy was modified by:
Changing the pH of the mobile phase buffer to 3.0.
Altering the organic solvent (solvent B) composition.
Switching the stationary phase from a C18 to an Acquity BEH C8 column. nih.gov These adjustments successfully resolved the co-elution issue and also reduced peak tailing, demonstrating a comprehensive approach to method optimization. nih.gov
Stationary Phase Selection and Optimization
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Spectroscopic Techniques for Structural Elucidation and Confirmation
The definitive identification of pharmaceutical impurities such as this compound, chemically known as 11-Fluoro Dihydrodesloratadine, necessitates the use of powerful spectroscopic methods. synzeal.comcleanchemlab.com These techniques are indispensable for confirming the molecular structure, which is a regulatory requirement for ensuring the quality and safety of the active pharmaceutical ingredient (API). tsijournals.com A combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is typically employed to provide comprehensive structural characterization. evitachem.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone in the analysis of pharmaceutical impurities due to its high sensitivity and selectivity. americanpharmaceuticalreview.comresearchgate.net It allows for the separation of the impurity from the API and other related substances, followed by its mass analysis to determine molecular weight and structural features. nih.govnifdc.org.cn For this compound, LC-MS/MS is crucial for both initial detection and detailed structural investigation. researchgate.net
Tandem mass spectrometry (MS/MS) experiments are performed to generate fragmentation information for both the parent drug and its impurities. americanpharmaceuticalreview.com In a typical analysis, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that is vital for structural confirmation. researchgate.net
While specific fragmentation data for this compound is proprietary, the fragmentation of the parent compound, Desloratadine, is well-documented. For Desloratadine, a common fragmentation pathway observed in positive ion electrospray mode involves the piperidine (B6355638) ring. For example, the transition of the parent ion at m/z 311.2 to a major product ion at m/z 259.1 is frequently monitored. amazonaws.com
For this compound, the presence of a fluorine atom at the 11-position is expected to significantly influence the fragmentation cascade. The analysis would likely reveal characteristic neutral losses, such as the loss of hydrogen fluoride (B91410) (HF), and fragmentation patterns around the piperidine and the tricyclic rings that are distinct from Desloratadine and other related impurities.
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the elemental composition of an unknown compound with a high degree of accuracy. americanpharmaceuticalreview.com By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, HRMS can provide an unambiguous elemental formula. nih.gov
For this compound, which has the chemical formula C₁₉H₂₀ClFN₂, HRMS is used to confirm this composition. allmpus.com The technique can differentiate between compounds with the same nominal mass but different elemental formulas, which is critical in impurity identification. An accurate mass measurement of the protonated molecular ion [M+H]⁺ would yield an experimental value extremely close to the theoretical exact mass, confirming the presence of one chlorine and one fluorine atom and distinguishing Impurity A from other potential degradants or by-products. americanpharmaceuticalreview.comnih.gov
Fragmentation Pattern Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the definitive structural assignment of organic molecules, including pharmaceutical impurities. evitachem.comresearchgate.net It provides detailed information about the chemical environment of each proton and carbon atom within the molecule, allowing for the complete elucidation of the molecular structure and stereochemistry. klivon.com
The ¹H NMR spectrum of this compound provides crucial information for its structural confirmation. While a publicly available, fully assigned spectrum is scarce, reference standard suppliers confirm that ¹H NMR data is used for characterization. allmpus.comklivon.com Based on its structure, the spectrum is expected to show distinct signals corresponding to the different types of protons.
Expected ¹H NMR Spectral Features for this compound:
| Proton Type | Expected Chemical Shift (ppm) & Multiplicity | Comments |
|---|---|---|
| Aromatic Protons | ~7.0 - 8.5 (multiplets) | Signals corresponding to the protons on the benzo veeprho.comcyclohepta[1,2-b]pyridine ring system. |
| Dihydro-cyclohepta Protons | ~2.5 - 3.5 (multiplets) | Aliphatic protons on the seven-membered ring. |
The key differences compared to the ¹H NMR spectrum of Desloratadine would be observed for the protons on the piperidine ring and the seven-membered ring, which are in close proximity to the C-11 position where the fluorine atom is substituted. tsijournals.comchemicalbook.com
The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. For this compound, the most diagnostic feature in the ¹³C NMR spectrum is the signal for the carbon atom bonded to fluorine (C-11). This carbon will appear as a doublet due to coupling with the ¹⁹F nucleus, exhibiting a large one-bond coupling constant (¹JCF), which is a definitive indicator of a C-F bond.
Expected ¹³C NMR Spectral Features for this compound:
| Carbon Type | Expected Chemical Shift (ppm) | Comments |
|---|---|---|
| C-11 | High field, doublet | The carbon atom directly bonded to fluorine. The large ¹JCF coupling constant is characteristic. |
| Aromatic Carbons | ~120 - 160 | Signals for the carbons of the tricyclic aromatic system. |
Analysis of both ¹H and ¹³C NMR spectra, often supplemented with two-dimensional NMR techniques (like COSY and HSQC), allows for the unambiguous assignment of all proton and carbon signals, thereby confirming the precise structure of this compound. researchgate.netklivon.com
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. researchgate.net Unlike one-dimensional (1D) NMR, which can present crowded and overlapping signals for larger molecules, 2D NMR techniques disperse the signals across two frequency axes, revealing correlations between different nuclei and providing a clearer picture of the molecular framework. researchgate.net
Key 2D NMR experiments used in the characterization of pharmaceutical impurities include:
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. By revealing these J-coupling networks, COSY helps to piece together fragments of the molecule's spin system. google.comgoogle.com
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These heteronuclear experiments correlate the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. This provides a direct link between a proton and the carbon it is bonded to, which is fundamental for assigning the carbon skeleton. google.comgoogle.com
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) signals of this compound can be achieved. rsc.org This detailed structural information is vital for understanding its formation pathways and for developing specific analytical methods for its detection and control. rsc.org
¹H NMR Spectral Analysis
Fourier Transform Infrared (FT-IR) Spectroscopy in Characterization
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. researchgate.net When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique "fingerprint" of the molecule. nih.gov
In the characterization of this compound, FT-IR spectroscopy can confirm the presence of key functional groups and provide evidence of its structural features. The FT-IR spectrum of Desloratadine itself shows characteristic peaks, such as those for N-H stretching and bending vibrations of the secondary amino group. researchgate.net For impurities, shifts in these characteristic bands or the appearance of new bands can indicate structural modifications. For instance, studies on related compounds have shown that changes in the 1600-1400 cm⁻¹ region can be dependent on the nature of substituents. bch.ro While specific FT-IR data for this compound is not extensively detailed in publicly available literature, the technique is a standard part of the characterization process for any new or known impurity. scialert.net The comparison of the FT-IR spectrum of the impurity with that of the parent drug, desloratadine, is a crucial step in its identification. bch.ro
Analytical Method Validation Principles for this compound Determination
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose. For the determination of this compound, a validated method provides confidence that the reported levels of the impurity are accurate and reliable. The validation process is guided by the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters. nih.gov
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components (e.g., placebo). nih.govscholarsresearchlibrary.com Selectivity refers to the ability to differentiate and quantify the analyte from other substances. openrepository.com
For this compound, specificity is demonstrated by showing that the analytical signal for the impurity is free from interference from desloratadine, other known impurities, and formulation excipients. scholarsresearchlibrary.com This is often achieved by injecting individual solutions of these components and a mixture to ensure that their peaks are well-resolved in the chromatogram. openrepository.com Forced degradation studies, where the drug product is subjected to stress conditions like acid, base, oxidation, heat, and light, are also performed to demonstrate that the method can separate the impurity from any potential degradation products. nih.gov A successful specificity study ensures that the method can accurately measure this compound without interference. bch.ro
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is developed by analyzing a series of solutions of this compound at different known concentrations. researchgate.net
The process involves preparing at least five to seven concentration levels, ranging from the limit of quantification (LOQ) up to a certain percentage of the specification limit (e.g., 150%). nih.gov The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed. core.ac.uk The correlation coefficient (R²), y-intercept, and slope of the regression line are used to evaluate the linearity. core.ac.uk An R² value close to 0.999 is generally considered to indicate good linearity.
Table 1: Example Linearity Data for Desloratadine Impurity Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.05 (LOQ) | 1250 |
| 0.1 | 2480 |
| 0.2 | 5010 |
| 0.4 | 9950 |
| 0.6 | 15100 |
| 0.8 | 20050 |
| 1.0 | 25200 |
This table is illustrative and based on typical analytical data.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). nih.gov The percentage of the spiked impurity that is recovered by the analytical method is then calculated. The acceptance criterion for recovery is typically within a range of 98-102% for drug substances, although wider ranges may be acceptable for impurity determination. researchgate.net
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels:
Repeatability (Intra-day precision): The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or different equipment.
Reproducibility: The precision between different laboratories.
Precision is expressed as the relative standard deviation (RSD) of a series of measurements. For impurity analysis, an RSD of less than 2% is often required, though this can vary depending on the concentration level. researchgate.net
Table 2: Illustrative Accuracy and Precision Data for this compound
| Parameter | Level | Acceptance Criteria | Typical Result |
| Accuracy | 50% | 90.0 - 110.0% Recovery | 99.5% |
| 100% | 98.0 - 102.0% Recovery | 100.2% | |
| 150% | 98.0 - 102.0% Recovery | 101.1% | |
| Precision (RSD%) | Repeatability | ≤ 5.0% | 1.98% bch.ro |
| Intermediate Precision | ≤ 10.0% | 2.5% |
Data is a composite of typical values found in literature. bch.ro
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These limits are crucial for impurity analysis as they define the sensitivity of the method. They are typically determined based on the signal-to-noise (S/N) ratio, where the LOD is established at an S/N ratio of approximately 3:1, and the LOQ at an S/N ratio of 10:1. nih.govnih.gov Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. For this compound, a validated method must have an LOQ that is at or below the reporting threshold for impurities as defined by regulatory guidelines. nih.gov For instance, some methods have established an LOD and LOQ for Impurity A at 0.007% and 0.025%, respectively, relative to the active pharmaceutical ingredient. nih.gov
Table 3: Reported LOD and LOQ Values for Desloratadine and its Impurities
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Source |
| Desloratadine | 0.121 | 0.366 | |
| Desloratadine | 0.02 | 0.067 | bch.ro |
| Desloratadine Impurity B | 0.016 | 0.044 | nih.gov |
| Desloratadine Impurity C | 0.028 | 0.088 | nih.gov |
| Desloratadine Impurity D | 0.024 | 0.084 | nih.gov |
Note: Specific values for Impurity A were not consistently available across all sources, hence data for other impurities and the parent compound are provided for context.
Robustness and Ruggedness Evaluation
The validation of an analytical method for quantifying impurities such as this compound is a critical requirement to ensure its reliability and consistency in a quality control environment. Robustness and ruggedness are two key validation parameters that assess the method's capacity to remain unaffected by minor, deliberate variations in method parameters and external factors, respectively. These evaluations are mandated by guidelines from the International Conference on Harmonization (ICH) to guarantee that the method is suitable for its intended purpose over its lifecycle. nih.govnih.gov
Robustness
Robustness testing evaluates the reliability of an analytical method with respect to deliberate, small variations in its operational parameters. The goal is to identify which parameters are critical to the method's performance and require strict control. For High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) methods, which are commonly used for impurity profiling, several parameters are systematically altered to assess the impact on the analytical results. nih.govnih.gov
Research findings indicate that for the analysis of Desloratadine and its impurities, robustness is typically demonstrated by varying factors such as the mobile phase pH, its organic composition, the flow rate, and the column temperature. nih.govnih.govdergipark.org.tr The method's performance is monitored by observing system suitability parameters, including the resolution between adjacent peaks (e.g., between Desloratadine and this compound), the tailing factor of the peaks, and the theoretical plates of the column. nih.gov In all varied conditions, these system suitability parameters must remain within predefined acceptance criteria to confirm the method's robustness. nih.gov
A study on a stability-indicating UPLC method for Desloratadine detailed a systematic robustness evaluation. nih.gov The parameters were varied as follows: mobile phase buffer pH (± 0.2 units), column temperature (± 5°C), flow rate (± 0.04 mL/min), and the percentage of organic solvent in the mobile phase (± 10%). nih.gov The results demonstrated that these minor changes did not significantly affect the system suitability parameters, thus proving the method's robustness. nih.gov Similarly, another HPLC method's robustness was confirmed by altering the flow rate (± 0.2 mL/min) and the mobile phase pH (± 0.2 units). scholarsresearchlibrary.com
The following table summarizes typical variations and acceptance criteria in a robustness study for an HPLC method analyzing this compound.
Table 1: Example of Robustness Study Parameters and Acceptance Criteria
| Parameter | Variation | System Suitability Test | Acceptance Criteria |
|---|---|---|---|
| Flow Rate | ± 0.2 mL/min | Resolution, Tailing Factor, %RSD | Resolution > 2.0, Tailing Factor ≤ 2.0, %RSD ≤ 2.0% |
| Column Temperature | ± 5°C | Retention Time, Resolution | No significant change in retention time; Resolution > 2.0 |
| Mobile Phase pH | ± 0.2 units | Resolution, Tailing Factor | Resolution > 2.0, Tailing Factor ≤ 2.0 |
| Mobile Phase Organic Composition | ± 2% | Retention Time, Resolution | No significant change in retention time; Resolution > 2.0 |
Ruggedness
Ruggedness, often referred to as intermediate precision, evaluates the reproducibility of an analytical method under various common operational conditions. This is distinct from robustness as it assesses the influence of external, unavoidable variables that can differ from day to day or lab to lab. Typical variations for a ruggedness study include using different analysts, different instruments, and different days. scispace.comresearchgate.net
In a study for a related substance method, intermediate precision was established by having two different analysts prepare and analyze the samples on different HPLC systems. scispace.com The relative standard deviation (%RSD) of the results obtained by the two analysts was calculated and found to be within the acceptable limits, confirming the method's ruggedness. scispace.com The consistency of results across these variables demonstrates that the method is transferable and will produce reliable data in different settings.
The table below illustrates a typical data set from a ruggedness evaluation.
Table 2: Example of Ruggedness Evaluation for this compound
| Source of Variation | Parameter | Analyst 1 Results (% Area) | Analyst 2 Results (% Area) | %RSD |
|---|---|---|---|---|
| Analyst | This compound | 0.152 | 0.155 | 1.4% |
| Instrument | This compound | 0.153 | 0.151 | 0.9% |
| Day | this compound | 0.151 | 0.154 | 1.4% |
Successful completion of robustness and ruggedness evaluations ensures that the analytical method for this compound is reliable for routine use in quality control laboratories, providing consistent and accurate results despite minor variations in operational and environmental conditions. nih.govscispace.com
Stability Indicating Studies of Desloratadine Impurity a
Design and Execution of Forced Degradation Studies for Desloratadine (B1670295)
Forced degradation, or stress testing, is a fundamental component of drug development and is mandated by regulatory bodies like the International Conference on Harmonisation (ICH). These studies involve subjecting the API to stress conditions that are more severe than accelerated stability conditions to understand its degradation pathways and to develop stability-indicating analytical methods. science.gov For Desloratadine, forced degradation studies are designed to identify potential degradants that could form during storage and handling.
The execution of these studies involves exposing Desloratadine to a variety of stress conditions, including acid, base, oxidative, thermal, and photolytic stress. nih.gov A novel stability-indicating UPLC method has been developed to separate Desloratadine from its five main impurities and various degradation products within a short run time of 8 minutes. nih.gov Research indicates that Desloratadine is relatively stable under hydrolytic (acid and base), and photolytic conditions but shows significant degradation under oxidative and thermal stress. science.govnih.gov
In one study, degradation was observed to be less than 2% after 20 hours in 0.1 N NaOH at 50°C. nih.gov However, more significant degradation was achieved in stronger conditions. Specified impurities, including Impurity A, have been shown to form particularly under acidic and oxidative stress conditions. bch.ro The data from these studies are crucial for proving the specificity of the analytical method, ensuring that all degradation products are well-resolved from the main API peak. nih.gov
| Stress Condition | Reagent/Parameters | Observation | Citation(s) |
| Acid Hydrolysis | 1.0 N HCl, heated at 80°C for 60 min | Minor degradation; specified impurities formed. | bch.roscholarsresearchlibrary.com |
| Base Hydrolysis | 1 N NaOH, heated at 60°C for 20 hr | Significant degradation with major peaks at RRT 1.12 and 1.39. | nih.gov |
| Oxidative Degradation | 30% H₂O₂, heated at 80°C for 60 min | Significant degradation; formation of Impurity A noted. | nih.govbch.roscholarsresearchlibrary.com |
| Thermal Degradation | Dry heat | Significant degradation. | nih.govresearchgate.net |
| Photolytic Degradation | ICH conditions | Stable. | nih.goveuropa.eu |
| Neutral Hydrolysis | Refluxing in water | No notable degradation. | researchgate.net |
Kinetic Studies of Desloratadine Impurity A Formation and Degradation
Degradation kinetics studies are essential for understanding the rate at which a drug substance degrades and for predicting its shelf life under various storage conditions. researchgate.net These studies provide quantitative data on the stability of the drug by determining parameters such as the reaction order, rate constants, and activation energy. researchgate.netekb.eg
The degradation of pharmaceutical compounds can typically be described by zero-order, first-order, or second-order reaction kinetics. researchgate.net For Desloratadine, studies indicate that its degradation often follows first-order reaction mechanisms. researchgate.netsmolecule.com The reaction order is determined by plotting the concentration of the drug against time and analyzing the resulting graph. For a first-order reaction, a plot of the natural logarithm of the drug concentration versus time yields a straight line, the slope of which is the negative rate constant (-k).
The rate constant (k) quantifies the speed of the degradation reaction. While specific kinetic data for the formation of this compound is not extensively detailed in the reviewed literature, the general approach involves monitoring the increase in the impurity's concentration over time under specific stress conditions (e.g., oxidation). The rate of formation can then be modeled to determine its kinetic parameters. For example, studies on related compounds like Rupatadine, for which Desloratadine is a known impurity, show that its oxidative degradation follows pseudo-first-order kinetics at elevated temperatures. nih.gov
Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It is a critical parameter for predicting the impact of temperature changes on the stability of a drug. researchgate.net The activation energy is calculated using the Arrhenius equation, which relates the reaction rate constant (k) to temperature.
Arrhenius Equation: k = A * e^(-Ea/RT)
Where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature (in Kelvin)
To calculate Ea, degradation studies are performed at several different temperatures, and the rate constant (k) is determined for each temperature. A plot of ln(k) versus 1/T (an Arrhenius plot) yields a straight line with a slope equal to -Ea/R. ekb.eg This allows for the calculation of the activation energy. For the oxidative degradation of Rupatadine, the activation energy was calculated to be 15.69 Kcal/mol. nih.gov Such data is invaluable for establishing appropriate storage conditions and predicting the shelf-life of the drug product. researchgate.net
Determination of Reaction Order and Rate Constants
Assessment of Excipient Compatibility on the Desloratadine Impurity Profile
Excipients are inactive substances used alongside the API in a pharmaceutical formulation. While intended to be inert, excipients can interact with the API, leading to degradation and the formation of impurities. scirp.org Desloratadine, which contains a secondary amine functional group, is susceptible to such interactions. nih.gov
Compatibility studies are performed by mixing Desloratadine with various excipients and storing the mixtures under stressed conditions, such as 40°C and 75% relative humidity, to observe any potential reactions. google.com
Several common excipients have been found to be incompatible with Desloratadine:
Lactose (B1674315): Desloratadine is known to be unstable in the presence of lactose, a common filler. The interaction leads to degradation and the formation of N-formyl desloratadine, which has been identified as a major impurity. google.comgoogle.comdergipark.org.tr
Starch: A compatibility study between Desloratadine and starch revealed the formation of a novel degradant. This impurity was formed through a reaction between Desloratadine and an isomer of acetylformoin, an impurity found within the starch excipient itself. nih.govresearchgate.net
Propylene (B89431) Glycol: This excipient, used for its solubilizing and humectant properties, has been shown in laboratory studies to potentially enhance the formation of the formyl-desloratadine degradation product. europa.eu
Acidic Excipients: Desloratadine is prone to decomposition and oxidation in the presence of acidic excipients, which can lead to the formation of impurities like deschloro-desloratadine and dehydrodesloratadine. dergipark.org.tr
To mitigate these incompatibilities, formulations may be developed using stabilizers like EDTA or basic salts of magnesium and calcium, and by avoiding problematic excipients like lactose. dergipark.org.tr
| Excipient | Functional Group of API | Type of Reaction / Degradant Formed | Citation(s) |
| Lactose | Secondary Amine | Maillard Reaction / N-Formyl Desloratadine | google.comgoogle.comdergipark.org.tr |
| Starch | Secondary Amine | Reaction with starch impurity (acetylformoin isomer) / Novel Adduct | nih.govresearchgate.net |
| Propylene Glycol | Secondary Amine | Formation of Formyl-Desloratadine | europa.eu |
| Acidic Excipients | Secondary Amine | Decomposition / Oxidation (e.g., deschloro-desloratadine) | dergipark.org.tr |
Impurity Profiling and Quality Control Strategies for Desloratadine Impurity a
Establishment of Pharmacopoeial Acceptance Criteria for Desloratadine (B1670295) Impurity A
Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) establish legally binding standards for medicinal products. For Desloratadine, these compendia provide specific limits for known and unknown impurities, including Desloratadine Impurity A.
The European Pharmacopoeia (EP) sets the acceptance criterion for this compound at a maximum of 0.2%. scribd.com The USP also outlines limits for various impurities in Desloratadine, with specific procedures to be followed if certain impurities are present. scribd.com For instance, one procedure details acceptance criteria for a list of impurities, while another is to be used if the impurity profile includes others like dechloro-desloratadine and desloratadine related compound A. scribd.com
These limits are established based on a thorough evaluation of the impurity's potential impact on the drug's safety and efficacy, as well as the manufacturing process's capability to control it. The limits for specified and unspecified related substances in Desloratadine are generally set in accordance with the International Council for Harmonisation (ICH) Q3A guidelines. geneesmiddeleninformatiebank.nl
Table 1: Pharmacopoeial Acceptance Criteria for Desloratadine Impurities
| Impurity Name | Pharmacopoeia | Acceptance Criteria (NMT %) |
| This compound | EP | 0.2 scribd.com |
| Desloratadine Impurity B | EP | 0.3 scribd.com |
| Fluorodesloratadine | USP | 0.2 scribd.com |
| Desloratadine related compound B | USP | 0.3 scribd.com |
| Dechloro desloratadine | USP | 0.15 scribd.com |
| Desloratadine related compound A | USP | 0.15 scribd.com |
| Dehydro desloratadine | USP | 0.15 scribd.com |
| Loratadine | USP | 0.20 scribd.com |
| Any other individual unspecified impurity | USP | 0.10 scribd.com |
| Total impurities | EP | 0.4 scribd.com |
| Total impurities | USP | 0.4 scribd.com |
NMT: Not More Than
In-Process Control Strategies in Desloratadine Active Pharmaceutical Ingredient Manufacturing
Effective control of this compound begins with robust in-process controls during the manufacturing of the Desloratadine API. geneesmiddeleninformatiebank.nleuropa.eu These controls are designed to monitor and manage critical process parameters that can influence the formation of impurities.
Key in-process control strategies include:
Control of Starting Materials and Reagents: Stringent specifications are established for all raw materials, solvents, and reagents used in the synthesis of Desloratadine to minimize the introduction of potential sources of impurities. geneesmiddeleninformatiebank.nleuropa.eu
Monitoring of Reaction Conditions: Precise control of reaction conditions such as temperature, pressure, and reaction time is crucial to direct the synthesis towards the desired product and away from impurity-forming side reactions. geneesmiddeleninformatiebank.nleuropa.eu
Intermediate Stage Testing: Testing of intermediates at critical steps of the manufacturing process allows for the early detection and removal of impurities, preventing their carryover into the final API. tapi.com
Purification Procedures: The manufacturing process for Desloratadine typically includes one or more purification steps, such as crystallization or chromatography, which are specifically designed to remove impurities like this compound to levels below the established acceptance criteria.
The manufacturing process and in-process controls for Desloratadine are thoroughly documented and validated to ensure consistency and compliance with Good Manufacturing Practices (GMP). geneesmiddeleninformatiebank.nleuropa.eu
Finished Product Impurity Control and Monitoring
Control of impurities extends to the finished pharmaceutical product. For Desloratadine tablets, the specifications include tests for impurities and degradation products. geneesmiddeleninformatiebank.nl The analytical methods used for this purpose, such as high-performance liquid chromatography (HPLC), must be validated to be specific, sensitive, and accurate for the detection and quantification of this compound and other related substances. geneesmiddeleninformatiebank.nleuropa.eu
Stability studies are also a critical component of finished product impurity control. These studies are conducted under various environmental conditions (e.g., temperature, humidity) to assess the potential for impurity formation over the product's shelf life. geneesmiddeleninformatiebank.nl The results of these studies are used to establish appropriate storage conditions and a shelf-life for the product. geneesmiddeleninformatiebank.nleuropa.eu
Risk Management Approaches for this compound Mitigation
A risk-based approach is fundamental to managing impurities in pharmaceuticals. This involves identifying potential sources of impurities, assessing the risks they pose, and implementing control strategies to mitigate those risks. For potentially genotoxic impurities (GTIs), which can damage DNA, a more stringent level of control is required. labmanager.comedqm.eu
The risk management process for this compound includes:
Hazard Identification: Determining the potential for this compound to be genotoxic through literature review and/or computational (in silico) assessments of its chemical structure. tapi.comtriphasepharmasolutions.com
Risk Assessment: Evaluating the potential for patient exposure to the impurity based on the manufacturing process and the established acceptance criteria. The Threshold of Toxicological Concern (TTC) concept is often applied, which defines an acceptable intake level for unstudied chemicals that poses a negligible risk of carcinogenicity. tapi.comedqm.eu
Risk Control: Implementing the in-process and finished product controls described above to ensure that the level of this compound remains below the acceptable limit. tapi.com This may involve redesigning the synthetic process to avoid the formation of the impurity or enhancing purification steps. tapi.com
The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. labmanager.com
Supplier Qualification Programs for Raw Materials and Excipients
A comprehensive supplier qualification program includes:
Supplier Evaluation and Selection: A thorough assessment of potential suppliers' quality systems, manufacturing capabilities, and regulatory compliance history. pharmuni.comsimplerqms.com This often involves questionnaires, documentation reviews, and on-site audits. ispe.org
Quality Agreements: Establishing clear, written agreements with suppliers that define quality specifications, testing requirements, change control procedures, and responsibilities. simplerqms.com
Ongoing Monitoring: Continuously monitoring supplier performance through activities such as testing of incoming materials, periodic audits, and tracking of any quality issues. simplerqms.comusp.org
By ensuring a reliable and high-quality supply of raw materials and excipients, pharmaceutical manufacturers can significantly reduce the risk of introducing impurities into the manufacturing process. ispe.org This is particularly important for controlling impurities that may arise from the starting materials or reagents used in the synthesis of Desloratadine.
Future Research Directions in Desloratadine Impurity a Analysis and Control
Development of Novel and Green Analytical Technologies
The future of pharmaceutical analysis is increasingly leaning towards "green" methodologies that are both environmentally sustainable and highly efficient. nih.gov For the detection and quantification of Desloratadine (B1670295) Impurity A, research is moving beyond traditional High-Performance Liquid Chromatography (HPLC) methods. evitachem.com
Novel Analytical Approaches:
Ultra-Performance Liquid Chromatography (UPLC): UPLC offers significant advantages over conventional HPLC, including shorter run times, reduced solvent consumption, and improved resolution. A validated stability-indicating UPLC method has been developed for Desloratadine and its impurities, demonstrating its suitability for routine quality control. researchgate.net
Green RP-HPLC: Recent studies have focused on developing eco-friendly Reverse-Phase HPLC (RP-HPLC) methods. nih.gov One such method utilizes an environmentally benign mobile phase of ethanol (B145695) and water, significantly reducing the use of hazardous organic solvents. nih.gov This approach aligns with the principles of Green Analytical Chemistry (GAC), which aim to minimize the environmental impact of analytical processes. nih.gov
Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) provides powerful tools for the identification and structural elucidation of impurities, even at trace levels. researchgate.net These techniques are invaluable for characterizing unknown degradation products and understanding their formation pathways. researchgate.net
| Analytical Technology | Key Advantages for Impurity A Analysis | Source |
| Ultra-Performance Liquid Chromatography (UPLC) | Faster analysis, lower solvent use, better separation | researchgate.net |
| Green Reverse-Phase HPLC (RP-HPLC) | Environmentally friendly, reduced hazardous waste | nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High sensitivity and specificity for impurity identification | researchgate.net |
The "Analytical Greenness" (AGREE) metric is a novel tool for assessing the environmental friendliness of analytical methods, considering the 12 principles of green analytical chemistry. nih.gov Future research will likely see a broader adoption of such metrics to guide the development of sustainable analytical technologies for impurity profiling. nih.gov
Enhanced Understanding of Complex Degradation Mechanisms in Real-Time
A thorough understanding of how and why Desloratadine Impurity A forms is fundamental to controlling its levels. Future research will focus on elucidating complex degradation pathways, particularly those occurring in the solid state and in the presence of excipients.
Key Areas of Investigation:
Forced Degradation Studies: Subjecting Desloratadine to stress conditions such as acid, base, oxidation, heat, and light helps to identify potential degradation products and pathways. researchgate.net Studies have shown that Desloratadine can degrade under certain conditions, leading to the formation of impurities. researchgate.net For instance, hydrolysis under acidic conditions is a potential degradation pathway. evitachem.com
Drug-Excipient Compatibility: Interactions between Desloratadine and pharmaceutical excipients can lead to the formation of degradation products. scirp.org For example, the presence of lactose (B1674315) has been shown to contribute to the degradation of Desloratadine and the formation of a specific impurity. google.com Similarly, reactive impurities originating from excipients like polyethylene (B3416737) glycols (PEGs) can cause the N-formylation of amine-containing drugs. researchgate.netmdpi.com
Real-Time Monitoring: The development of analytical techniques that allow for the real-time monitoring of degradation processes can provide invaluable insights into reaction kinetics and mechanisms. ekb.eg This information is crucial for predicting the stability of drug products and establishing appropriate storage conditions. ekb.eg
| Degradation Factor | Potential Impact on Desloratadine | Source |
| Acidic Conditions | Hydrolysis | evitachem.com |
| Lactose (Excipient) | Formation of a specific degradation product | google.com |
| Polyethylene Glycols (PEGs) | Potential for N-formylation | researchgate.netmdpi.com |
| Oxidative Stress | Significant degradation | researchgate.net |
Innovative Control Strategies for Impurity Mitigation and Prevention
The ultimate goal of impurity research is to develop effective strategies to control and prevent the formation of impurities like this compound. This involves a multi-faceted approach that encompasses the entire drug development and manufacturing process.
Emerging Control Strategies:
Process Optimization: Careful control of reaction conditions during the synthesis of Desloratadine is essential to minimize the formation of Impurity A. evitachem.com This includes optimizing parameters such as temperature, pH, and solvent selection.
Excipient Selection and Control: The selection of excipients with low levels of reactive impurities is critical. drhothas.com Developing sensitive analytical methods to monitor impurity levels in excipients can help to ensure the stability of the final drug product. drhothas.com
Formulation Design: Innovative formulation strategies, such as the use of protective coatings or the inclusion of antioxidants, can help to mitigate the degradation of Desloratadine. For example, the stability of Desloratadine is enhanced in a solution buffered to a pH between 5 and 6. europa.eu
Nitrosamine (B1359907) Impurity Mitigation: A significant area of recent focus in pharmaceutical quality control is the mitigation of nitrosamine impurities, which can be formed from the reaction of secondary or tertiary amines with nitrosating agents. dgra.de As Desloratadine contains a secondary amine, strategies to prevent the formation of nitrosamine drug substance-related impurities (NDSRIs) are crucial. dgra.de This involves risk assessments, confirmatory testing, and the development of mitigation strategies to reduce nitrosamine levels. dgra.de
Computational Chemistry Approaches for Impurity Prediction and Mechanism Elucidation
Computational chemistry is emerging as a powerful tool in pharmaceutical development, offering the potential to predict the formation of impurities and elucidate their formation mechanisms at a molecular level.
Applications in Impurity A Research:
Crystal Structure Prediction (CSP): CSP methods can be used to predict the different polymorphic forms of a drug substance. acs.org Understanding the solid-state properties of Desloratadine is important for controlling its stability and preventing the formation of degradation products. acs.org
Density Functional Theory (DFT) Calculations: DFT calculations can be used to predict the NMR chemical shifts of potential impurity structures, aiding in their identification and characterization. researchgate.net This approach has been successfully used to elucidate the structure of a novel degradant formed between Desloratadine and a starch impurity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the reactivity of molecules and predict the most likely sites of degradation. researchgate.net For the related compound loratadine, MD simulations have suggested that oxidation is most likely to occur at the piperidine (B6355638) and cycloheptane (B1346806) rings. researchgate.net
Kinetic Modeling: Mechanistic models can be constructed to predict the concentration of individual degradation products over time, taking into account factors such as temperature, humidity, and formulation composition. researchgate.net
| Computational Method | Application in Impurity Research | Source |
| Crystal Structure Prediction (CSP) | Predicting polymorphic forms and stability | acs.org |
| Density Functional Theory (DFT) | Identifying impurity structures via NMR shift prediction | researchgate.net |
| Molecular Dynamics (MD) Simulations | Predicting reactive sites for degradation | researchgate.net |
| Kinetic Modeling | Predicting impurity formation over time | researchgate.net |
The continued development and application of these advanced analytical, control, and computational strategies will be instrumental in ensuring the quality, safety, and efficacy of Desloratadine products by effectively managing the presence of this compound.
Q & A
Basic Research Questions
Q. How is Desloratadine Impurity A identified and characterized in pharmaceutical formulations?
- Methodological Answer : Identification involves chromatographic techniques such as High-Performance Thin-Layer Chromatography (HPTLC) with densitometry and Gas Chromatography–Mass Spectrometry (GC–MS). Structural elucidation is achieved via spectral analysis (e.g., comparing retention times, fragmentation patterns). For example, GC–MS confirmed the presence of degradation products after UV exposure, with Impurity A identified as N-Desmethyl Azatadine (C₁₉H₂₀N₂, MW 276.38) . Reference standards from regulatory bodies (e.g., EDQM) should be used for validation .
Q. What analytical techniques are recommended for quantifying this compound?
- Methodological Answer : Stability-indicating methods like Reverse-Phase HPLC or HPTLC-densitometry are preferred. Key parameters include:
- Mobile Phase : Ethyl acetate–n-butanol–ammonia–methanol (30:7:6:7) for HPTLC .
- Validation : Linear range (0.05–3.00 µg/spot), LOD (0.02 µg/spot), LOQ (0.05 µg/spot), precision (RSD < 2%), and accuracy (recovery 98–102%) . Calibration curves (peak area vs. concentration) are essential for reproducibility .
Advanced Research Questions
Q. How do environmental factors like UV light influence the degradation kinetics of Desloratadine and the formation of Impurity A?
- Methodological Answer : Accelerated degradation studies under UV light (λ = 254 nm) reveal pseudo-first-order kinetics. For example:
Q. What methodological considerations are essential when transferring analytical procedures for Impurity A quantification between laboratories?
- Methodological Answer : Method transfer requires alignment with Analytical Target Profiles (ATP) and metrological validation. Steps include:
- Experimental Design : Use Class A volumetric glassware, calibrated spectrophotometers (e.g., Lambda 25 UV-Vis), and standardized protocols for inter-lab consistency .
- Acceptance Criteria : Precision (RSD ≤ 5%), accuracy (95–105% recovery), and uncertainty margins based on batch-specific metrological parameters (e.g., average content ± SD) .
- Statistical Analysis : Perform equivalence testing (e.g., Student’s t-test) to compare results between labs .
Q. How can researchers resolve contradictions in impurity profiling data between chromatographic and spectroscopic methods?
- Methodological Answer : Cross-validation using orthogonal techniques is critical. For instance, HPTLC may miss loratadine contamination (Impurity E), which GC–MS detects . Data reconciliation involves:
- Spectral Overlay : Compare UV/Vis spectra (200–400 nm) and mass fragmentation patterns.
- Spiking Experiments : Introduce pure Impurity A into samples to confirm retention times and peak purity .
Method Development and Validation
Q. What strategies optimize the detection of trace-level Impurity A in presence of matrix interferences?
- Methodological Answer : Use sample pre-concentration (e.g., solid-phase extraction) and gradient elution in HPLC. For HPTLC, derivatization with iodine vapor enhances spot visibility . Matrix-matched calibration curves minimize interference effects .
Regulatory and Reference Considerations
Q. What reference standards and regulatory guidelines apply to Impurity A analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
